Aloe Emodin 8-Glucoside
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Overview
Description
Aloe Emodin 8-Glucoside is a naturally occurring anthraquinone derivative found in plants such as Aloe vera and Rheum palmatum. It is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound is a glucoside of aloe-emodin, meaning it has a glucose molecule attached to the aloe-emodin structure, enhancing its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aloe Emodin 8-Glucoside can be synthesized through enzymatic glycosylation of aloe-emodin. Glycosyltransferase enzymes, such as those from Bacillus licheniformis, are used to catalyze the attachment of glucose to aloe-emodin . The reaction typically involves the use of UDP-glucose as the glucose donor and is carried out under mild conditions, such as a pH of 8.0 and temperatures around 20°C .
Industrial Production Methods
Industrial production of this compound involves the fermentation of genetically engineered Escherichia coli strains that overexpress glycosyltransferase enzymes. The process is optimized for high yield by adjusting substrate concentration, fermentation time, and media composition . The final product is purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Aloe Emodin 8-Glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it back to its aglycone form, aloe-emodin.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are employed for acetylation reactions.
Major Products
Oxidation: Produces quinone derivatives.
Reduction: Yields aloe-emodin.
Substitution: Forms acetylated or other substituted derivatives.
Scientific Research Applications
Aloe Emodin 8-Glucoside has a wide range of scientific research applications:
Mechanism of Action
Aloe Emodin 8-Glucoside exerts its effects through various molecular targets and pathways:
Anticancer Activity: Induces apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Activity: Inhibits the production of inflammatory cytokines and mediators by modulating signaling pathways such as the NF-κB pathway.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits the synthesis of essential proteins.
Comparison with Similar Compounds
Aloe Emodin 8-Glucoside is compared with other similar compounds such as:
Aloe-emodin: The aglycone form without the glucose moiety.
Emodin: Another anthraquinone derivative with similar biological activities but different molecular targets.
Aloin: A compound found in Aloe vera with similar anticancer properties but different mechanisms of action.
This compound stands out due to its enhanced solubility, stability, and diverse biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C21H20O10 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
1-hydroxy-3-(hydroxymethyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H20O10/c22-6-8-4-10-14(11(24)5-8)18(27)15-9(16(10)25)2-1-3-12(15)30-21-20(29)19(28)17(26)13(7-23)31-21/h1-5,13,17,19-24,26,28-29H,6-7H2/t13-,17-,19+,20-,21?/m1/s1 |
InChI Key |
KIZBWUUJNJEYCM-PMQCEUHXSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)CO |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)CO |
Origin of Product |
United States |
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